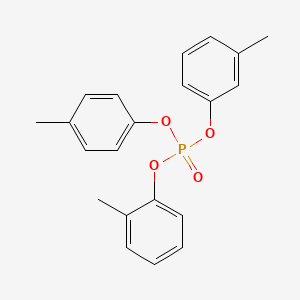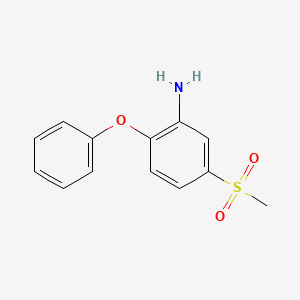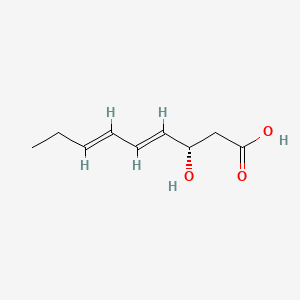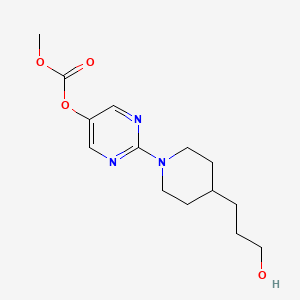
Dibromo Cotinine Hydrobromide Perbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo Cotinine Hydrobromide Perbromide is a complex organic compound with the molecular formula C10H10Br2N2O . Br3H and a molecular weight of 574.727 . It is a derivative of cotinine, a metabolite of nicotine, and is characterized by the presence of multiple bromine atoms. This compound is primarily used in research settings, particularly in the fields of neurology and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo Cotinine Hydrobromide Perbromide typically involves the bromination of cotinine. The process begins with the reaction of cotinine with bromine to form an intermediate, which is then further brominated to yield this compound . The reaction conditions often include the use of solvents such as dichloromethane and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
the principles of organic synthesis and bromination reactions would apply, with considerations for scalability, purity, and yield optimization .
化学反应分析
Types of Reactions
Dibromo Cotinine Hydrobromide Perbromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium hydrobromide perbromide (PHPB) and other brominating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycarbonyl compounds, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Dibromo Cotinine Hydrobromide Perbromide has several applications in scientific research:
作用机制
The mechanism of action of Dibromo Cotinine Hydrobromide Perbromide involves its interaction with molecular targets through bromination. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of bromonium ions . These ions can then react with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context of the reaction and the presence of other reagents .
相似化合物的比较
Similar Compounds
Monobromomalononitrile: An efficient brominating agent used in organic synthesis.
Phenyltrimethylammonium Tribromide: Another brominating agent that avoids the direct use of molecular bromine.
Pyridinium Hydrobromide Perbromide: A well-known brominating and dehydrogenating agent.
Uniqueness
Dibromo Cotinine Hydrobromide Perbromide is unique due to its specific structure and the presence of multiple bromine atoms, which confer distinct chemical properties. Its use as a reference standard in neurochemical research and analytical chemistry highlights its importance in these fields .
属性
分子式 |
C10H10Br5N2O- |
|---|---|
分子量 |
573.7 g/mol |
InChI |
InChI=1S/C10H10Br2N2O.Br3/c1-14-9(15)8(11)5-10(14,12)7-3-2-4-13-6-7;1-3-2/h2-4,6,8H,5H2,1H3;/q;-1 |
InChI 键 |
XVWWFCDCZQOMGP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(CC1(C2=CN=CC=C2)Br)Br.Br[Br-]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
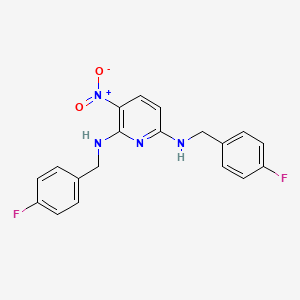
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)


![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
